4-({[4-(Benzyloxy)phenyl]methyl}amino)benzoic acid
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Overview
Description
4-({[4-(Benzyloxy)phenyl]methyl}amino)benzoic acid is an organic compound that features a benzyloxy group attached to a phenyl ring, which is further connected to a benzoic acid moiety through an amino linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[4-(Benzyloxy)phenyl]methyl}amino)benzoic acid can be achieved through a multi-step process involving the following key steps:
Benzylation of 4-hydroxybenzoic acid: This step involves the reaction of 4-hydroxybenzoic acid with benzyl bromide in the presence of a base such as potassium carbonate to form 4-benzyloxybenzoic acid.
Formation of this compound: The benzyloxybenzoic acid is then reacted with 4-(aminomethyl)benzoic acid under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-({[4-(Benzyloxy)phenyl]methyl}amino)benzoic acid can undergo various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the benzyloxy group can yield the corresponding phenol.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or reduction with sodium borohydride (NaBH₄).
Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride (AlCl₃) as a catalyst.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of phenols.
Substitution: Introduction of various functional groups on the aromatic rings.
Scientific Research Applications
4-({[4-(Benzyloxy)phenyl]methyl}amino)benzoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 4-({[4-(Benzyloxy)phenyl]methyl}amino)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy and amino groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(Aminomethyl)benzoic acid: Shares the amino group and benzoic acid moiety.
4-Benzyloxybenzoic acid: Contains the benzyloxy group and benzoic acid moiety.
p-Toluic acid: Similar benzoic acid structure with a methyl group instead of the benzyloxy group.
Uniqueness
4-({[4-(Benzyloxy)phenyl]methyl}amino)benzoic acid is unique due to the presence of both benzyloxy and amino groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various scientific fields.
Properties
CAS No. |
61439-56-3 |
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Molecular Formula |
C21H19NO3 |
Molecular Weight |
333.4 g/mol |
IUPAC Name |
4-[(4-phenylmethoxyphenyl)methylamino]benzoic acid |
InChI |
InChI=1S/C21H19NO3/c23-21(24)18-8-10-19(11-9-18)22-14-16-6-12-20(13-7-16)25-15-17-4-2-1-3-5-17/h1-13,22H,14-15H2,(H,23,24) |
InChI Key |
UJDYXOGMACCBAF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)CNC3=CC=C(C=C3)C(=O)O |
Origin of Product |
United States |
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